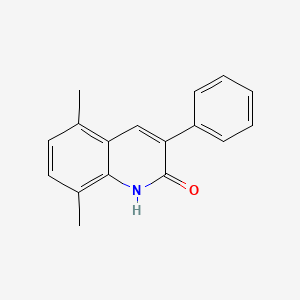

5,8-Dimethyl-2-hydroxy-3-phenylquinoline

Description

5,8-Dimethyl-2-hydroxy-3-phenylquinoline is a quinoline derivative characterized by methyl groups at positions 5 and 8, a hydroxy group at position 2, and a phenyl substituent at position 3. Its molecular formula is C₁₈H₁₇NO, with a molecular weight of 263.34 g/mol. This compound is of interest in medicinal chemistry due to quinoline's established role in antimicrobial, anticancer, and anti-inflammatory agents.

Properties

CAS No. |

1031928-26-3 |

|---|---|

Molecular Formula |

C17H15NO |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

5,8-dimethyl-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C17H15NO/c1-11-8-9-12(2)16-14(11)10-15(17(19)18-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,19) |

InChI Key |

ZIWHDXAOOURSNU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with β-ketoesters, followed by functionalization of the quinoline ring . The Skraup synthesis is another well-known method, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethyl-2-hydroxy-3-phenylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that 5,8-Dimethyl-2-hydroxy-3-phenylquinoline exhibits significant anticancer properties. It has been shown to interact with DNA, suggesting potential applications in cancer therapy where modulation of DNA function is critical. Studies have demonstrated that this compound can induce oxidative stress-mediated DNA damage in various cancer cell lines, including skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) .

The mechanism of action appears to involve the activation of intracellular signaling pathways that lead to apoptosis in cancer cells. In vitro assays have reported IC50 values for this compound comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as a lead compound for drug development .

Antimicrobial Activity

5,8-Dimethyl-2-hydroxy-3-phenylquinoline also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its ability to chelate metal ions may enhance its biological activity by affecting metal-dependent enzymes crucial for bacterial survival . The compound has been tested against various pathogens, showing promising results in inhibiting bacterial growth.

Structure-Activity Relationship (SAR)

The unique combination of substituents in 5,8-Dimethyl-2-hydroxy-3-phenylquinoline contributes to its biological activity. Comparative studies with similar compounds reveal that the specific arrangement of methyl and hydroxyl groups enhances its reactivity and interaction with biological macromolecules .

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxyquinoline | Hydroxyl group at position 2 | Antimicrobial but less potent than quinoline derivatives |

| 3-Methylquinoline | Methyl group at position 3 | Limited anticancer activity |

| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for iron-chelating properties |

| 4-Aminoquinoline | Amino group at position 4 | Antibacterial and anticancer effects |

This table illustrates how structural variations influence the biological activities of related compounds.

Study on Anticancer Activity

A study published in Nature explored the anticancer effects of arylated benzo[h]quinolines, which share structural similarities with 5,8-Dimethyl-2-hydroxy-3-phenylquinoline. The findings revealed that these compounds could induce significant cytotoxicity in human cancer cell lines through oxidative stress mechanisms . This underscores the potential therapeutic applications of quinoline derivatives in oncology.

Antimicrobial Efficacy Research

Another research effort focused on the antimicrobial efficacy of quinoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The study highlighted the enhanced permeability of these compounds across lipid membranes due to their lipophilicity, which is critical for their antimicrobial activity .

Mechanism of Action

The mechanism of action of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 5,8-Dimethyl-2-hydroxy-3-phenylquinoline and its analogues:

Key Observations:

Substituent Electronic Effects: Methoxy groups (e.g., in 5,8-Dimethoxy-2-methylquinoline) are electron-donating via resonance, enhancing aromatic ring electron density. In contrast, the hydroxy group in the target compound exhibits pH-dependent behavior, acting as an electron donor (deprotonated) or weak acceptor (protonated) . The nitrile group in 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile introduces strong electron-withdrawing effects, altering reactivity compared to the hydroxy group .

Hydrogen-Bonding and Solubility: The hydroxy group in the target compound increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to methoxy or methyl analogues (e.g., 5,8-Dimethoxy-2-methylquinoline) . The hydrazino group in 5,8-DIMETHYL-4-HYDRAZINOQUINOLINE enables nucleophilic reactivity, whereas the hydroxy group favors acid-base interactions .

Steric and Lipophilic Effects: The phenyl group at position 3 in the target compound introduces steric bulk comparable to 5,8-Dimethoxy-2-phenyl-1,4-dihydroquinoline-3-carbonitrile but contrasts with smaller substituents like methyl or amine groups in other analogues .

Biological Activity

5,8-Dimethyl-2-hydroxy-3-phenylquinoline is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, including anticancer, antibacterial, and antiviral activities.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a quinoline backbone with hydroxyl and methyl substituents that enhance its reactivity. The synthesis of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline typically involves multi-step organic reactions, which can include the condensation of appropriate precursors followed by functional group modifications.

1. Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit significant anticancer properties. For instance, derivatives related to 5,8-Dimethyl-2-hydroxy-3-phenylquinoline have demonstrated cytotoxic effects against various cancer cell lines.

- Case Study : A study evaluating the cytotoxicity of related quinoline compounds revealed that certain derivatives displayed IC50 values as low as 0.38 µM against melanoma cell lines (A375) . This suggests a promising potential for developing novel anticancer agents based on this scaffold.

2. Antibacterial Activity

The antibacterial efficacy of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline has also been assessed against several pathogenic strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 22 | 64 |

| Escherichia coli | 20 | 128 |

| Klebsiella pneumoniae | 25 | 256 |

| Methicillin-resistant S. aureus | 23 | >256 |

These results indicate that while the compound shows moderate activity against certain Gram-positive bacteria, it exhibits weaker effects against Gram-negative strains .

3. Antiviral Activity

The antiviral potential of quinoline derivatives has gained attention due to their ability to inhibit viral replication. Studies have reported that specific derivatives can effectively inhibit the dengue virus with IC50 values reaching as low as 0.49 µM . The mechanism appears to involve interference with the early stages of viral replication rather than direct virucidal activity.

The mechanisms underlying the biological activities of 5,8-Dimethyl-2-hydroxy-3-phenylquinoline are multifaceted:

- Anticancer Mechanism : Induction of apoptosis and cell cycle arrest have been observed in treated cancer cells, likely through modulation of signaling pathways such as PI3K/AKT/mTOR .

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or function, leading to increased permeability and eventual cell death .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5,8-Dimethyl-2-hydroxy-3-phenylquinoline, and how do reaction conditions influence yield?

- Methodology : Common approaches involve Pd-catalyzed cross-coupling reactions or cyclization of substituted anilines with ketones. For example, describes a reflux method using PdCl₂(PPh₃)₂ and hydrazine monohydrate in dioxane/water, achieving moderate yields (61-62%). Optimizing stoichiometry (e.g., 1:2 molar ratios of substrates to boronic acids) and reaction time (3 days) is critical for reproducibility .

- Data Considerations : Monitor reaction progress via TLC (Rf values reported in and ) and confirm purity via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers reliably characterize the compound’s structure and purity?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Compare ¹H and ¹³C chemical shifts to published data (e.g., δH 6.72–8.23 ppm for aromatic protons; δC 114–162 ppm for carbons in fluorophenylquinoline analogs) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., MH+ at m/z 392–428 for similar quinoline derivatives) .

- X-ray Diffraction : For unambiguous structural confirmation, grow single crystals in CH₂Cl₂/petroleum ether mixtures .

Advanced Research Questions

Q. How can contradictory spectral or bioactivity data be resolved in studies of this compound?

- Methodology :

- Reproducibility Checks : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvent systems) to rule out experimental artifacts .

- Computational Modeling : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .

- Meta-Analysis : Apply principles from qualitative research ( ) to systematically analyze conflicting results, such as iterative data triangulation or peer debriefing .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?

- Methodology :

- Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C, sampling at intervals (e.g., 0, 7, 30 days). Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) and activation energy (Ea) using Arrhenius plots to predict shelf-life .

Q. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?

- Methodology :

- Titration Experiments : Use UV-Vis spectroscopy to monitor metal-ligand binding (e.g., with Cu²⁺ or Zn²⁺) and calculate stability constants (logβ) .

- Single-Crystal Analysis : Co-crystallize the compound with metal salts and determine coordination geometry via X-ray diffraction .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in bioactivity studies (e.g., conflicting IC₅₀ values)?

- Methodology :

- Dose-Response Reproducibility : Standardize assay conditions (cell lines, incubation times) and validate with positive controls .

- Statistical Rigor : Apply multivariate regression to account for variables like solvent effects or batch-to-batch purity differences .

Q. What strategies validate the compound’s mechanism of action in biochemical assays?

- Methodology :

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to track metabolic pathways via LC-MS .

- Knockout/Knockdown Models : Use CRISPR/Cas9-modified cell lines to confirm target specificity .

Longitudinal and Contradiction Analysis

Q. How can longitudinal studies resolve paradoxical effects (e.g., short-term vs. long-term bioactivity)?

- Methodology : Adopt a multi-wave panel design (e.g., T1, T2, T3 measurements) to assess temporal changes in activity, analogous to ’s approach to presenteeism .

- Statistical Tools : Use cross-lagged structural equation modeling (SEM) to disentangle direct and mediated effects over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.